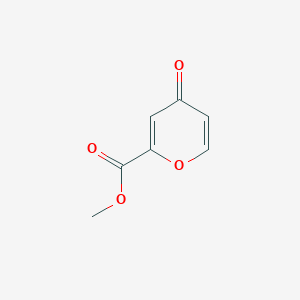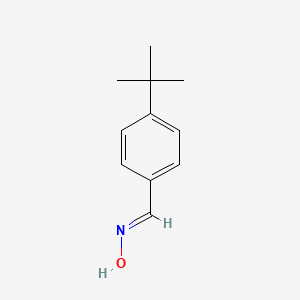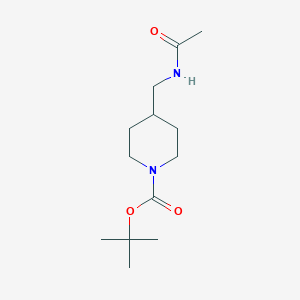
5-(Carboxymethyl)-2-hydroxybenzoic acid
Vue d'ensemble
Description
5-(Carboxymethyl)-2-hydroxybenzoic acid, commonly known as CMHA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. CMHA is a derivative of salicylic acid and is structurally similar to other hydroxybenzoic acids. In
Applications De Recherche Scientifique
CMHA has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, CMHA has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has been studied for its potential use in the treatment of skin disorders, such as acne and psoriasis. In cosmetics, CMHA has been shown to have skin-whitening and anti-aging effects. It has been studied for its potential use in the formulation of skin care products, such as creams and lotions. In food additives, CMHA has been studied for its potential use as a preservative and antioxidant.
Mécanisme D'action
The mechanism of action of CMHA is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of reactive oxygen species, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
CMHA has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that CMHA exhibits antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CMHA has also been shown to scavenge reactive oxygen species, such as hydrogen peroxide and superoxide anion. In vivo studies have demonstrated that CMHA exhibits anti-inflammatory effects in animal models of inflammation. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide. CMHA has also been shown to exhibit skin-whitening and anti-aging effects in human studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMHA in lab experiments is its relatively low cost and easy availability. CMHA is a synthetic compound that can be easily synthesized in the laboratory. It is also commercially available from various chemical suppliers. Another advantage is its stability and solubility in water and organic solvents. However, one limitation of using CMHA in lab experiments is its potential toxicity. CMHA has been shown to exhibit cytotoxicity in some cell lines at high concentrations. Therefore, caution should be exercised when using CMHA in lab experiments.
Orientations Futures
There are several future directions for the study of CMHA. One direction is the further elucidation of its mechanism of action. The exact pathways through which CMHA exerts its effects are not fully understood and require further investigation. Another direction is the development of novel formulations of CMHA for various applications, including pharmaceuticals, cosmetics, and food additives. The development of new formulations could improve the efficacy and safety of CMHA. Additionally, the study of the potential interactions between CMHA and other compounds could provide valuable insights into its potential applications. Finally, the study of the potential toxicity of CMHA in various cell lines and animal models could provide important information for its safe use in various applications.
Propriétés
IUPAC Name |
5-(carboxymethyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDIIMAHJAXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)

![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)







![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)

